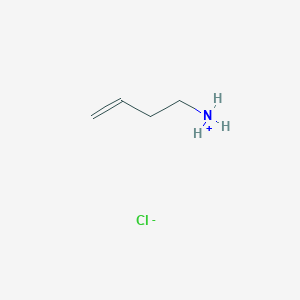
Melibiose monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melibiose monohydrate: is a reducing disaccharide composed of galactose and glucose linked by an α-1,6 glycosidic bond. It is commonly found in plants and certain legumes. Unlike lactose, melibiose differs in the chirality of the carbon where the galactose ring is closed and the linkage point on the glucose moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Melibiose can be synthesized through the hydrolysis of raffinose using the enzyme invertase, which produces melibiose and fructose . The reaction conditions typically involve an aqueous medium and controlled temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of melibiose often involves the use of microbial fermentation processes. Specific strains of yeast or bacteria that possess the enzyme alpha-galactosidase are employed to hydrolyze raffinose into melibiose and fructose .
Análisis De Reacciones Químicas
Types of Reactions: Melibiose undergoes several types of chemical reactions, including:
Hydrolysis: Melibiose can be hydrolyzed by alpha-galactosidase to yield glucose and galactose.
Oxidation: Melibiose can be oxidized to form melibionic acid.
Common Reagents and Conditions:
Hydrolysis: Alpha-galactosidase enzyme under aqueous conditions.
Oxidation: Oxidizing agents such as nitric acid under controlled temperature and pH conditions.
Major Products:
Hydrolysis: Glucose and galactose.
Oxidation: Melibionic acid.
Aplicaciones Científicas De Investigación
Melibiose monohydrate has diverse applications in scientific research, including:
Mecanismo De Acción
Melibiose exerts its effects primarily through its role as a substrate for certain bacteria and fungi. It is not metabolized by humans but serves as a differential medium component in microbiological media to detect the fermentation of melibiose by microorganisms . In neuroprotection, melibiose facilitates TFEB nuclear translocation, enhancing autophagy flux and providing protection against neuronal injury .
Comparación Con Compuestos Similares
Lactose: A disaccharide composed of galactose and glucose linked by a β-1,4 glycosidic bond.
Sucrose: A disaccharide composed of glucose and fructose linked by an α-1,2 glycosidic bond.
Trehalose: A disaccharide composed of two glucose molecules linked by an α-1,1 glycosidic bond.
Uniqueness: Melibiose is unique in its α-1,6 glycosidic linkage, which differentiates it from lactose and other disaccharides. This unique linkage influences its crystallizing properties and its role as a substrate for specific microorganisms .
Propiedades
IUPAC Name |
(3R,4S,5S,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4;/h3-20H,1-2H2;1H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFAEJSLSYUKCO-FVOQKPJXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)











![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B7802271.png)
